Dipropyl hydrogen phosphate

Description

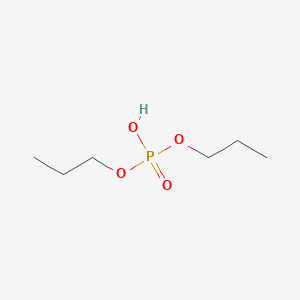

Structure

3D Structure

Properties

IUPAC Name |

dipropyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKQJEWZVQFGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883752 | |

| Record name | Phosphoric acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804-93-9 | |

| Record name | Dipropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41L9R5980C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dialkyl Hydrogen Phosphates

Direct Esterification Approaches

Direct esterification is a fundamental method for synthesizing dialkyl hydrogen phosphates. This approach typically involves the reaction of an alcohol with a phosphorus-containing acid. One common method is the reaction of phosphorus oxychloride with a primary alcohol, such as propanol (B110389), in the presence of a base like triethylamine (B128534) in a suitable solvent like toluene. The reaction is followed by hydrolysis, often using steam, to yield the dialkyl phosphate (B84403). This two-step process is effective for producing dialkyl phosphates, including dipropyl hydrogen phosphate, with high purity and good yields, and it notably avoids contamination with trialkyl phosphate impurities. organic-chemistry.org

The esterification of monoalkylphosphates can also be achieved through direct methods. For instance, microwave irradiation in the presence of an ionic liquid additive can facilitate the direct monoesterification of certain phosphorus acids. nih.gov However, the subsequent conversion to a triester via this method is often less energetically favorable. nih.gov

Transesterification Reactions

Transesterification provides an alternative route to dialkyl hydrogen phosphates. This process involves the exchange of an alkyl or aryl group on a phosphate ester with an alcohol. For example, triaryl phosphates can be transesterified with an aliphatic alcohol in the presence of a base catalyst to produce trialkyl, dialkyl monoaryl, or monoalkyl diaryl phosphates. google.com

The alcoholysis of dialkyl H-phosphonates is another variant of transesterification. nih.govmdpi.com By carefully controlling reaction conditions such as temperature and the molar ratio of reactants, it is possible to synthesize dialkyl H-phosphonates with two different alkyl groups. nih.govmdpi.com For instance, reacting a dialkyl H-phosphonate with an aliphatic alcohol under milder conditions favors the formation of a mixed dialkyl H-phosphonate, while more forcing conditions lead to the fully transesterified product. nih.gov Microwave-assisted continuous flow methods have been developed for this transformation, offering advantages such as shorter reaction times and higher productivity compared to traditional batch processes. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Ref |

| Triaryl phosphate, Aliphatic alcohol | Base catalyst (e.g., potassium fluoride, potassium carbonate) | Trialkyl phosphate, Dialkyl monoaryl phosphate, Monoalkyl diaryl phosphate | google.com |

| Dialkyl H-phosphonate, Aliphatic alcohol | Microwave irradiation, controlled temperature and reactant ratio | Mixed or fully transesterified dialkyl H-phosphonates | nih.gov |

Synthesis via Phosphorylation Agents

Utilization of Phosphoric Acid and Polyphosphoric Acids

Phosphoric acid and its polymeric form, polyphosphoric acid (PPA), are fundamental reagents in phosphorylation. wikipedia.org PPA is a viscous liquid prepared by heating phosphoric acid with phosphorus pentoxide and serves as a powerful dehydrating agent and acid catalyst in various organic reactions, including cyclizations and acylations. ccsenet.orgatamanchemicals.com While specific examples detailing the direct synthesis of this compound using PPA as the primary phosphorylating agent for propanol are not extensively documented in the provided results, PPA's general utility in forming phosphate esters is well-established. ccsenet.orgatamanchemicals.com It is often used in reactions where its dehydrating properties can drive the equilibrium towards the ester products. ccsenet.org The hydrolysis of PPA in aqueous solutions ultimately yields orthophosphoric acid. wikipedia.org

Dialkyl H-Phosphonate Mediated Reactions

Dialkyl H-phosphonates, such as dipropyl H-phosphonate, are versatile intermediates for the synthesis of dialkyl hydrogen phosphates. A primary route involves the oxidation of the dialkyl H-phosphonate. This transformation is a key step in various phosphorylation procedures. For example, the oxidative phosphorylation of alcohols with dialkyl phosphonates can be achieved in the presence of copper(II) chloride, leading to mixed trialkyl phosphates. acs.org

Another significant reaction is the Atherton-Todd reaction, where a dialkyl H-phosphonate reacts with an alcohol in the presence of a base and a halogenating agent like carbon tetrachloride. This process facilitates the formation of a phosphate triester. The direct oxidative esterification of monoalkyl hydrogen phosphonates can also yield dialkyl hydrogen phosphates by using reagents like bromine in pyridine (B92270) in the presence of an alcohol. rsc.org

Advanced Synthetic Strategies

Oxidative Cross-Coupling Methods

In recent years, transition metal-catalyzed oxidative cross-coupling reactions have emerged as powerful methods for forming P-O and P-N bonds. nih.gov These methods often utilize readily available and inexpensive catalysts, such as those based on copper, and can use air as the terminal oxidant, making them environmentally benign. nih.govresearchgate.net

One such strategy involves the copper-catalyzed aerobic oxidative coupling of dialkyl H-phosphonates with alcohols. researchgate.net This approach provides a direct route to trialkyl phosphates from H-phosphonate diesters. acs.org Similarly, the coupling of H-phosphonates with amines to form phosphoramidates has been extensively studied, highlighting the versatility of copper catalysts in promoting the oxidative coupling of P(O)-H compounds with nucleophiles. nih.govresearchgate.net While the direct synthesis of this compound via this method isn't explicitly detailed, the principles apply to the formation of phosphate esters from the corresponding H-phosphonate and alcohol precursors. The choice of catalyst and solvent is critical to the success of these reactions. researchgate.net

| Method | Catalyst/Reagents | Reactants | Product | Ref |

| Oxidative Phosphorylation | Copper(II) Chloride | Dialkyl Phosphonate (B1237965), Alcohol | Mixed Trialkyl Phosphate | acs.org |

| Aerobic Oxidative Coupling | Copper Catalyst (e.g., CuBr, Cu(OAc)₂), Air | Dialkyl H-phosphonate, Amine/Alcohol | Phosphoramidate (B1195095)/Phosphate | nih.govresearchgate.net |

Metal-Catalyzed Synthetic Routes

The direct phosphorylation of alcohols using elemental white phosphorus or the cross-coupling of H-phosphonates with various substrates are prominent metal-catalyzed methods for synthesizing dialkyl hydrogen phosphates and their ester derivatives. These routes offer advantages in terms of efficiency and reaction conditions.

Copper and iron salts have proven to be effective catalysts for the direct synthesis of phosphate esters from white phosphorus and alcohols under an aerobic atmosphere. ect-journal.kz In these reactions, trialkyl phosphates and dialkyl phosphites are typically the major products, while dialkyl phosphates (dialkyl hydrogen phosphates) are formed as minor products. ect-journal.kz A comparison of catalytic activity shows that Cu(II) salts are effective at temperatures between 50-65 °C, whereas Fe(III)-based catalysts require higher temperatures of 70-90 °C to achieve comparable efficiency. ect-journal.kz The proposed mechanism involves a coordinative redox process where both the white phosphorus and the alcohol coordinate to the metal ion, followed by reduction of the catalyst and its subsequent re-oxidation by oxygen. ect-journal.kz This catalytic cycle effectively prevents the undesirable side reaction of white phosphorus oxidation to phosphorus oxides. ect-journal.kz

Palladium and nickel complexes are also pivotal in the synthesis of organophosphorus compounds. Palladium-catalyzed cross-coupling reactions, often referred to as the Hirao reaction, are widely used to form P-C bonds, and similar principles can be applied to P-O bond formation. rsc.orgorganic-chemistry.org For instance, palladium catalysts like Pd(PPh₃)₄ facilitate the quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides, often under microwave irradiation to reduce reaction times. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions can produce aryl phosphonates from aryl pivalates and hydrogen phosphoryl compounds in very good yields. organic-chemistry.org While these methods typically yield phosphonates (containing a P-C bond), analogous strategies are employed for the synthesis of phosphate esters. A notable development is the palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds, which proceeds via C–S bond cleavage under mild conditions to produce arylphosphonates. rsc.orgnih.gov The proposed mechanism for this transformation involves the oxidative addition of the arylsulfonium salt to a Pd(0) species, followed by ligand exchange with the dialkyl phosphonate and subsequent reductive elimination to yield the final product. rsc.orgnih.gov

Table 1: Overview of Metal-Catalyzed Synthetic Routes for Phosphorus Esters

| Catalyst System | Reactants | Primary Products | Key Features | Reference |

|---|---|---|---|---|

| CuX₂ or FeX₃ (X = Cl, NO₃, C₃H₇CO₂) | White Phosphorus, Alcohols | Trialkyl phosphates, Dialkyl phosphites | Cu(II) is active at 50-65 °C; Fe(III) requires 70-90 °C. Dialkyl phosphates are minor products. | ect-journal.kz |

| Pd(PPh₃)₄ | H-phosphonate diesters, Aryl/vinyl halides | Aryl/vinyl phosphonates | Quantitative yields in short reaction times with microwave irradiation. | organic-chemistry.org |

| Palladium Catalyst | Arylsulfonium salts, P(O)H compounds | Arylphosphonates | Proceeds via C-S bond cleavage under mild conditions. | rsc.orgnih.gov |

| Nickel Catalyst | Phenyl pivalates, Hydrogen phosphoryl compounds | Aryl phosphonates, Aryl phosphine (B1218219) oxides | Efficient coupling to afford products in very good yields. | organic-chemistry.org |

Optimization of Synthesis Parameters for Specific Derivatives

The successful synthesis of specific dialkyl hydrogen phosphate derivatives hinges on the careful optimization of various reaction parameters. These include the choice of catalyst, the nature of the reactants and solvents, temperature, and reaction duration. The goal is to maximize yield and selectivity towards the desired product.

In the synthesis of chiral O,O-dialkyl-O-phenylphosphonates, a two-step process involving sonochemistry and enzymatic reduction highlights the importance of parameter optimization. acs.org In the first step, the reaction of aromatic hydroxyketones with dialkyl H-phosphonates was optimized by selecting diphenyl ditelluride as an organocatalyst and using ultrasound irradiation to achieve satisfactory yields (70–97%) in just 2 hours at 25 °C. acs.org The second step, an enantioselective bioreduction, was optimized by adjusting the quantity of Daucus carota (carrot) and water, which led to the formation of the chiral product in up to 98% yield with high enantiomeric excess. acs.org

The optimization of hydrolysis conditions for phosphonic esters to yield phosphonic acids, a related transformation, also provides valuable insights. A study on the HCl-catalyzed hydrolysis of dialkyl α-hydroxybenzylphosphonates demonstrated that both the concentration of the acid and the electronic nature of substituents on the aryl ring significantly affect the reaction rate. mdpi.com For instance, the hydrolysis of dimethyl (phenyl(hydroxy)methyl)phosphonate was complete in 8 hours, with specific rate constants determined for the two-step conversion. mdpi.com Electron-withdrawing groups (like 4-NO₂, 4-Cl, and 4-F) on the phenyl ring accelerated the hydrolysis, completing the reaction in shorter times (2.5 to 6 hours). mdpi.com

Furthermore, the synthesis of dialkyl H-phosphonates through the alcoholysis of other dialkyl H-phosphonates can be fine-tuned to produce derivatives with two different alkyl groups. nih.gov By strictly controlling reaction conditions, such as temperature and the molar ratio of reactants, it is possible to favor partial transesterification over complete conversion. nih.gov The use of continuous flow reactors offers advantages over batch processes, including shorter reaction times and higher productivity for obtaining unsymmetrical dialkyl H-phosphonates. nih.gov

Table 2: Examples of Optimized Synthesis Parameters for Specific Derivatives

| Target Derivative | Synthetic Method | Optimized Parameters | Outcome | Reference |

|---|---|---|---|---|

| O,O-dialkyl-O-phenylphosphonates (Ketophosphonates) | Organocatalyzed reaction of hydroxyketones and dialkyl H-phosphonates | Catalyst: Diphenyl ditelluride (11 mol%); Conditions: Ultrasound irradiation (39% amplitude), 2 hours, 25 °C; Solvent: CH₃CN | Yields of 70-97% | acs.org |

| Chiral (S)-O,O-dialkyl-O-phenylphosphonates | Bioreduction of ketophosphonates | Biocatalyst: 7.5 g Daucus carota; Solvent: 30 mL water; Conditions: Stirring for 72 h at 25 °C | 98% yield with up to 99% enantiomeric excess | acs.org |

| α-Hydroxybenzylphosphonic Acids | Acid-catalyzed hydrolysis of dialkyl α-hydroxybenzylphosphonates | Catalyst: Concentrated HCl; Conditions: Reflux; Substituents: Electron-withdrawing groups on the phenyl ring | Reduced reaction times from 8h (unsubstituted) to 2.5h (4-NO₂ substituted) | mdpi.com |

| Unsymmetrical Dialkyl H-phosphonates | Alcoholysis in a continuous flow reactor | Strict control of temperature and reactant ratios to favor partial transesterification. | Higher ratio of unsymmetrical product and higher productivity compared to batch methods. | nih.gov |

Compound Index

Spectroscopic and Structural Characterization Advances

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of organophosphates. researchgate.net A combination of techniques is often employed to build a comprehensive picture of the molecule's constitution. cwejournal.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. cwejournal.org While ¹H and ¹³C NMR provide information on the hydrocarbon framework, ³¹P NMR is particularly diagnostic for organophosphates. huji.ac.il The ³¹P nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom. huji.ac.il The chemical shift of dipropyl hydrogen phosphate (B84403) can be used to distinguish it from other phosphate species, and coupling to adjacent protons (¹J P-H, ²J P-O-H, ³J P-O-C-H) can provide further structural confirmation. huji.ac.il Advanced two-dimensional (2D) NMR techniques can establish through-bond and through-space correlations, mapping the complete connectivity of the molecule. numberanalytics.com

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of dipropyl hydrogen phosphate. cwejournal.org Techniques such as electrospray ionization (ESI) can be used to generate gas-phase ions of the molecule, which are then separated based on their mass-to-charge ratio. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. numberanalytics.com

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. researchgate.net Key vibrational modes for this compound include the characteristic stretches for the phosphoryl (P=O), P-O-C, C-H, and O-H groups. The frequency of the P=O stretch is particularly sensitive to its environment and can provide clues about hydrogen bonding interactions. osti.gov

Crystallographic Investigations of Organophosphate Adducts

Crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. While obtaining a single crystal of this compound itself can be challenging, studies on its adducts—crystalline solids formed with other molecules—are highly informative. mst.edueurjchem.com

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials. researchgate.netunibo.it In the context of organophosphates, X-ray studies on adducts, such as those formed between a phosphate and an organic base, reveal detailed information about molecular conformation and crystal packing. eurjchem.comresearchgate.net

For example, studies on organophosphate adducts like 4-carboxyanilinium dihydrogen phosphate monohydrate show how the phosphate group interacts with other molecules to form a stable crystal lattice. eurjchem.com The analysis provides precise bond lengths and angles, confirming the tetrahedral geometry around the phosphorus atom and revealing the conformation of the propyl chains. The resulting structural data is crucial for understanding how the molecule arranges itself in the solid state, driven by forces such as hydrogen bonding and van der Waals interactions. eurjchem.com

Table 1: Example Crystallographic Data for an Organophosphate Adduct This table presents representative data from the study of 4-carboxyanilinium dihydrogen phosphate monohydrate, illustrating the type of information obtained from X-ray diffraction analysis.

| Parameter | Value |

| Chemical Formula | C₇H₁₂NO₇P |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5238 |

| b (Å) | 8.9068 |

| c (Å) | 14.4976 |

| α (°) | 106.456 |

| β (°) | 90.195 |

| γ (°) | 92.811 |

| Volume (ų) | 1054.13 |

| Data sourced from a study on an organophosphate adduct to demonstrate typical crystallographic parameters. eurjchem.com |

While X-ray diffraction scatters from the electron cloud, making it difficult to precisely locate low-electron-density atoms like hydrogen, neutron diffraction scatters from atomic nuclei. psu.eduiupac.org This makes neutron diffraction an exceptionally powerful tool for accurately determining the positions of hydrogen atoms. nih.gov This capability is critical for understanding protonation states and the geometry of hydrogen bonds. nih.govresearchgate.net

In studies of organophosphates, such as the enzyme diisopropyl fluorophosphatase, joint refinement using both X-ray and neutron diffraction data provides a complete and highly accurate structural model. nih.gov Neutron diffraction can unambiguously distinguish between a hydroxyl group (-OH) and a deprotonated oxygen (O⁻) or between a water molecule and a hydroxide (B78521) ion coordinated to a metal. nih.gov This level of detail is essential for mapping proton transfer pathways and understanding the role of hydrogen atoms in defining the structure and function of these molecules. nih.gov The technique reveals the precise geometry of M-H-M bonds and other complex hydrogen interactions that are often ambiguous in X-ray-only structures. iupac.org

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound and its adducts is heavily influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. uq.edu.auresearchgate.net The phosphate group itself contains both a potent hydrogen bond donor (the P-OH proton) and a strong hydrogen bond acceptor (the phosphoryl P=O oxygen).

These interactions dictate the formation of specific supramolecular assemblies. researchgate.net In the crystal lattice of organophosphate adducts, strong charge-assisted hydrogen bonds (CAHBs) often form between the protonated base and the phosphate anion. researchgate.netacs.org Additionally, the phosphate groups can link to one another via O-H···O=P hydrogen bonds, creating chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net The interaction of water molecules with the phosphate's P=O group is also a key feature, influencing solubility and reactivity. osti.gov

Computational methods, such as Hirshfeld surface analysis, are often used in conjunction with crystallographic data to visualize and quantify these non-covalent interactions. researchgate.net This analysis can partition the crystal space among molecules and map the close contacts, highlighting the relative importance of different types of interactions (e.g., O···H, H···H) in stabilizing the crystal structure. eurjchem.com The study of these networks is fundamental to crystal engineering and understanding the material properties of organophosphates. nih.gov

Computational Studies and Theoretical Insights

Quantum Chemical Calculations (DFT, QM/MM)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are instrumental in providing a detailed electronic-level understanding of chemical systems. researchgate.netacs.org DFT is used to predict molecular properties based on the calculation of electron density, while QM/MM approaches allow for the study of a small, reactive part of a large system (the QM region) with high accuracy, while the surrounding environment (the MM region) is treated with more computationally efficient classical mechanics. researchgate.netacs.orgutdallas.edu This dual approach is particularly useful for modeling enzymatic reactions and complex molecular systems. researchgate.netresearchgate.net

The mechanisms of nucleophilic substitution reactions at the phosphorus center of organophosphates are a primary focus of computational investigation. sapub.org These reactions can proceed through either a concerted mechanism, involving a single pentacoordinate transition state, or a stepwise mechanism that includes a trigonal bipyramidal pentacoordinate intermediate. sapub.org

Computational studies on analogous organophosphorus compounds provide a framework for understanding the reactivity of dipropyl hydrogen phosphate (B84403).

Transition State Characterization: For the anilinolysis of the related dipropyl dithiophosphate, a hydrogen-bonded, four-center-type transition state has been proposed. koreascience.kr DFT calculations are employed to optimize the geometries of transition states and confirm them as first-order saddle points on the potential energy surface. mdpi.com

Mechanistic Pathways: Studies on the hydrolysis of phosphate monoesters show that reactions can proceed through multiple pathways, including associative, dissociative, or concerted mechanisms, with the preferred route depending on factors like the leaving group. rsc.org For many phosphate monoester dianions, a solvent-assisted pathway is often energetically favored. rsc.org

Catalytic Reactions: In enzymatic hydrolysis, such as that catalyzed by phosphotriesterase (PTE), QM/MM simulations can elucidate the catalytic mechanism. nih.gov For instance, studies on the detoxification of paraoxon (B1678428) by PTE suggest the rate-limiting step involves the distortion of the bound substrate to allow for nucleophilic attack by a bridging hydroxide (B78521) ion. nih.gov Calculations on enzyme models like serum paraoxonase 1 (PON1) help identify key residues that stabilize the transition state through hydrogen bonding. mdpi.com

Kinetic Isotope Effects (KIEs) are also calculated to analyze the extent of bond formation and fission in the transition state, offering deeper mechanistic insights. rsc.orgnih.gov For the cyclization of 2-hydroxypropyl-4-nitrophenyl phosphate (HpPNP), KIE calculations showed the uncatalyzed reaction proceeds through a transition state with little bond fission to the leaving group, while nucleophilic bond formation occurs in the rate-determining step. nih.gov

| Reaction Type | Key Computational Insight | Methodology | Reference Compound | Citation |

|---|---|---|---|---|

| Anilinolysis | Proposed four-center, hydrogen-bonded transition state. | - | Dipropyl dithiophosphate | koreascience.kr |

| Enzymatic Hydrolysis | Identification of key residues stabilizing the transition state via H-bonds. | DFT (B3LYP) | Paraoxon, DFP | mdpi.com |

| Non-enzymatic Cyclization | Transition state involves significant nucleophilic bond formation. | KIE Calculations | HpPNP | nih.gov |

| General Hydrolysis | Mechanistic shift depends on the leaving group; solvent-assisted pathways often dominate. | DFT (M06-2X) | p-Nitrophenyl phosphate | rsc.org |

Hydrogen bonds and other noncovalent interactions are critical in dictating the structure, stability, and recognition properties of organophosphates. researchgate.netcsic.es Computational methods are essential for characterizing and quantifying these weak interactions. rsc.org

Intramolecular Hydrogen Bonding: DFT calculations on dipropanol phosphate, a molecule structurally similar to a hydrated form of dipropyl hydrogen phosphate, revealed a strong enthalpic preference for the formation of intramolecular OH···O⁻ hydrogen bonds. nih.gov These interactions create stable, folded conformations by forming eight-membered rings between the terminal hydroxyl groups and the phosphate oxygen atoms. nih.gov

Charge-Assisted Hydrogen Bonds (CAHBs): In phosphate salts, hydrogen bonds can be significantly strengthened by charge assistance. researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) and Independent Gradient Model (IGM) analyses of a diaminodipropylammonium pyrophosphate salt showed that conventional N—H···O hydrogen bonds have very strong interaction energies (−77.86 kJ/mol). researchgate.net

Orbital Interactions: Natural Bond Orbital (NBO) analysis can rationalize the strength of hydrogen bonds by examining the underlying orbital interactions. researchgate.net Studies show that dihydrogen phosphate generally forms stronger hydrogen bonds with water compared to metaphosphate due to greater charge transfer and enhanced orbital overlap between the phosphoryl oxygen lone pairs and the antibonding σ*(O-H) orbital of water. researchgate.net

| Interaction Type | System Studied | Key Finding | Computational Method | Citation |

|---|---|---|---|---|

| Intramolecular H-Bond | Dipropanol phosphate | Strong preference for folded conformations stabilized by OH···O⁻ hydrogen bonds. | DFT (B3LYP) | nih.gov |

| Charge-Assisted H-Bond (CAHB) | Diaminodipropylammonium dihydrogen pyrophosphate | N—H···O interactions have energies of -77.86 kJ/mol; O—H···O bonds are of medium strength (-48.65 kJ/mol). | DFT, QTAIM, IGM | researchgate.net |

| Phosphate-Water H-Bond | Dihydrogen phosphate vs. Metaphosphate | Dihydrogen phosphate forms stronger H-bonds due to enhanced orbital overlap and charge transfer. | NBO Analysis | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes, diffusion, and intermolecular interactions at an atomic level. mdpi.com

MD simulations are widely used to explore how organophosphates interact with biological targets, surfaces, or host molecules and to predict the strength of these associations.

Binding to Receptors: The binding of organophosphate metabolites to biological receptors has been explored using molecular docking and MD simulations. acs.org For diphenyl phosphate (DPHP), a stable complex with the mineralocorticoid receptor was observed, stabilized by hydrogen bonds with residues like Gln776 and Arg817, as well as hydrophobic and π-π stacking interactions. acs.org

Host-Guest Complexation: The binding affinity of organophosphorus compounds with host molecules like calixarenes has been investigated computationally. mdpi.com These studies help elucidate the binding modes, showing that interactions can involve hydrogen bonding and the burial of alkyl substituents within the calixarene (B151959) cavity. mdpi.com

Interactions with Surfaces: Ab initio MD (AIMD) simulations have been used to study the interaction and decomposition of diisopropyl methylphosphonate (B1257008) (DIMP) on alumina (B75360) surfaces. acs.org The simulations show that DIMP adsorbs onto the surface through the P=O group interacting with an aluminum center, with a calculated adsorption energy of -45.03 kcal/mol. acs.org Similarly, AIMD simulations of phosphocholine (B91661) on a calcium oxalate (B1200264) surface show the phosphate group binding to the surface and forming hydrogen bonds, with adsorption energies reaching -5.004 eV. nih.gov

Thermodynamics of Binding: Thermodynamic parameters for binding can be determined to understand the driving forces of complex formation. nih.gov Studies on a series of ligands binding to the Grb2 SH2 domain showed that while binding affinity did not increase beyond an n-propyl chain, favorable changes in enthalpy were offset by unfavorable changes in entropy. nih.gov

Predictive Modeling of Chemical Behavior

Computational models are essential for forecasting the behavior of chemicals in various environments, particularly when experimental data is scarce.

Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. acs.org

For organophosphate esters (OPEs), various in silico tools are used to estimate key properties that govern their environmental distribution:

Physicochemical Properties: Programs like EPI Suite and OPERA are used to predict properties such as water solubility (Sw), vapor pressure (Vp), and the octanol-water partition coefficient (Kow). acs.org These properties are crucial inputs for environmental fate models. acs.orgosti.gov

Sorption Behavior: The sorption of OPEs to soil and sediment is a key process affecting their bioavailability. hep.com.cnresearchgate.net While often linked to soil organic matter, interactions can also involve hydrophobic and π-π interactions, and the formation of hydrogen bonds. hep.com.cn

Biotransformation Pathway Modeling

Computational modeling provides significant insights into the metabolic fate of organophosphorus compounds, including this compound. While direct computational studies on this compound are not extensively documented in publicly available literature, the biotransformation pathways can be inferred from theoretical modeling of structurally analogous organophosphate esters (OPEs). These studies primarily employ quantum chemical methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to elucidate reaction mechanisms and predict metabolic products.

The primary biotransformation route for many OPEs, modeled computationally, involves metabolism mediated by cytochrome P450 (CYP) enzymes. nih.gov This process generally consists of two main steps: Cα-hydroxylation followed by O-dealkylation. nih.gov In this pathway, a hydrogen atom is first abstracted from the α-carbon of an alkyl chain, followed by a rebound of a hydroxyl group to form a hydroxylated intermediate. This intermediate is often unstable and undergoes O-dealkylation to yield a dialkyl phosphate and an aldehyde.

Detailed computational analyses of various OPEs reveal the energetic landscape of these biotransformation pathways. For instance, DFT calculations have been used to determine the activation energies for key reaction steps, providing a measure of the likelihood and rate of specific metabolic transformations.

Research on compounds like 2-ethylhexyl diphenyl phosphate (EHDPHP) shows that its biotransformation to diphenyl phosphate (DPHP) proceeds through Cα-hydroxylation and subsequent O-dealkylation. nih.gov The energy barriers calculated for these steps provide a framework for understanding how similar compounds, such as this compound, would be metabolized. The relative energy barriers for the initial hydrogen atom transfer (HAT) from the substrate to the active species of the CYP enzyme are crucial in determining the metabolic rate. nih.gov

The table below, derived from computational studies on various OPEs, illustrates the calculated free energy barriers for the initial hydrogen atom transfer (HAT) step in the biotransformation process mediated by CYP enzymes. nih.gov These values are indicative of the metabolic activity leading to the formation of diester metabolites. A lower energy barrier suggests a higher metabolic activity.

Interactive Data Table: Calculated Free Energy Barriers for Hydrogen Atom Transfer (HAT) in OPE Biotransformation

| Compound | HAT Barrier (kcal/mol) - Low Spin | HAT Barrier (kcal/mol) - High Spin |

|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | 18.04 | 16.78 |

| Triethyl phosphate (TEP) | 17.34 | 17.58 |

| 2-ethylhexyl diphenyl phosphate (EHDPHP) | 17.48 | 16.89 |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 24.27 | 21.17 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 27.89 | 27.52 |

Data sourced from DFT calculations on the biotransformation of organophosphorus flame retardants by Cytochrome P450. The data provides insights into the relative metabolic activities of these compounds. nih.gov

Molecular dynamics simulations further complement these quantum mechanical calculations by exploring the binding interactions between the organophosphorus compounds and the active site of metabolizing enzymes like CYP3A4. nih.gov The stability and orientation of the substrate within the enzyme's active site are critical factors that influence which metabolic pathway is favored. For EHDPHP, for example, while the pathway to DPHP is feasible, modeling suggests that para-hydroxylation of one of the phenyl rings may be the primary metabolic route due to favorable binding orientation in CYP3A4. nih.gov

These computational approaches are essential for predicting the formation of metabolites such as dialkyl and diaryl phosphates from parent OPEs. In silico tools like BioTransformer can also be used to predict metabolic pathways based on known enzymatic reactions, further aiding in the characterization of potential biotransformation products of compounds like this compound. acs.orgnih.gov

Catalytic Applications in Organic Synthesis and Beyond

Brønsted Acid Catalysis

The acidic proton of the phosphate (B84403) group is central to its function as a Brønsted acid catalyst. This capability is harnessed in various synthetic transformations, most notably in the field of asymmetric catalysis where chiral phosphate derivatives have become indispensable tools.

Asymmetric Catalysis Employing Chiral Phosphate Derivatives

Chiral phosphoric acids (CPAs), particularly those derived from the binaphthyl scaffold (BINOL), are a cornerstone of modern asymmetric organocatalysis. rsc.orgkaust.edu.sa These catalysts operate by forming a well-defined, chiral environment through hydrogen bonding, enabling the transfer of a proton to a substrate in a highly stereocontrolled manner. Although the application of chiral organophosphates as ligands in metal catalysis is less developed, their use as organocatalysts is extensive. rsc.org

A prominent example is the Brønsted acid-catalyzed transfer hydrogenation of quinolines. kaust.edu.sa Using a chiral BINOL-derived phosphate catalyst, it is possible to achieve direct access to 2-substituted tetrahydroquinolines with excellent enantioselectivities under mild conditions and with very low catalyst loadings. kaust.edu.sa The catalyst, featuring a 9-phenanthryl group on the BINOL backbone, proved highly effective in this cascade reaction. kaust.edu.sa The success of these catalysts stems from their ability to act as bifunctional catalysts, activating the nucleophile and electrophile simultaneously within a chiral pocket.

The versatility of chiral phosphates extends to their use in combination with metals. For instance, a magnesium complex with a chiral H8-BINOL-phosphate ligand catalyzes the asymmetric Friedel–Crafts alkylation of 4-aminoindoles with β,γ-unsaturated α-ketoesters. rsc.org

Protonation-Mediated Transformations

The fundamental action of a Brønsten acid catalyst is proton donation, which initiates a wide array of chemical transformations. Organophosphoric acids are effective catalysts for reactions that proceed via protonation of a substrate. An example of this is the intramolecular general acid catalysis observed in the hydrolysis of 2-(2'-imidazolium)phenyl hydrogen phosphate. nih.gov In this system, the imidazolium (B1220033) group facilitates the reaction by hydrogen-bonding to the aryl oxygen leaving group, a process favored by a near-planar conformation that enables efficient proton-transfer in the activated complex. nih.gov

Furthermore, highly enantioselective protonations can be achieved using potent chiral Brønsted acids. P-spiro chiral diaminodioxaphosphonium ions, for example, have been used to catalyze the enantioselective protonation of ketene (B1206846) disilyl acetals. rsc.org This transformation highlights the ability of sophisticated phosphate-based catalysts to discriminate between prochiral faces of a molecule based on subtle electronic differences between substituents. rsc.org

Metal-Complex Catalysis

The phosphate moiety can also play a crucial role in catalysis by coordinating to metal centers, either as a primary ligand influencing the metal's electronic and steric properties or as a component of a solid support in heterogeneous systems.

Role as Ligands in Transition Metal Catalysis

While phosphines are more common, phosphates have emerged as effective ligands in transition metal catalysis. rsc.orgmdpi.com Chiral phosphates can be used to generate enantioselective catalysts with a variety of metals, including main group metals, transition metals, and rare-earth metals. rsc.org The negatively charged oxygen atoms of the phosphate can bind to the metal center, creating a chiral coordination sphere that directs the outcome of the catalytic reaction.

For example, Beller and coworkers developed a palladium-catalyzed enantioselective amination of allylic alcohols. This system employed a combination of a chiral phosphate, (S)-BINPA, and a chiral phosphoramidite (B1245037) co-ligand to achieve high enantioselectivity. rsc.org The phosphate ligand is believed to play a critical role in the catalytic cycle, influencing the reactivity and selectivity of the palladium center. The modular nature of organophosphorus ligands allows for fine-tuning of the catalyst's properties for specific applications. illinois.edu

Table 1: Examples of Catalytic Systems Employing Phosphate Ligands

| Metal Center | Chiral Ligand/Phosphate | Reaction Type | Reference |

| Magnesium | (R)-H₈-BNPA | Asymmetric Friedel–Crafts alkylation | rsc.org |

| Palladium | (S)-BNPA | Enantioselective amination | rsc.org |

Heterogeneous Catalysis with Metal Hydrogen Phosphate Composites

Porous metal phosphates are a significant class of materials in heterogeneous catalysis, prized for their unique surface properties and structural stability. mdpi.com These materials can act as solid acid or base catalysts, depending on their composition and preparation method. They offer the advantages of easy separation from the reaction mixture and potential for recyclability. mdpi.comnih.gov

A novel porous magnesium aluminum phosphate (MALPO) has been synthesized and shown to be a highly efficient heterogeneous base catalyst for the Knoevenagel condensation. mdpi.com This material, prepared without a template via a hydrothermal method, possesses a high surface area and hierarchical porosity, which enhances the accessibility of the catalytic sites on its surface. mdpi.com The MALPO catalyst afforded excellent yields (up to 99%) and demonstrated remarkable recyclability. mdpi.com

Transition metal phosphides, which can be prepared from phosphate precursors, are another class of heterogeneous catalysts used in hydrodeoxygenation (HDO) and hydrodesulfurization (HDS) reactions. mdpi.comresearchgate.net These materials combine the properties of ceramics and metals and show high activity in hydrogenation processes. mdpi.com

Biochemical Catalysis

In the realm of biochemistry, the phosphate group is ubiquitous and essential for life. Its role in catalysis is most famously exemplified in the active sites of numerous enzymes. While dipropyl hydrogen phosphate itself is not a biological catalyst, the principles of its reactivity are mirrored in complex biological systems. Enzymes such as hydrolases and transferases often employ a catalytic triad (B1167595) of amino acid residues in their active site to perform catalysis. wikipedia.org

This network, commonly composed of a serine (or cysteine), a histidine, and an aspartate residue, functions as a charge-relay system. wikipedia.org The histidine, acting as a base, increases the nucleophilicity of the serine's hydroxyl group, enabling it to attack a substrate (like a peptide bond or a phosphate ester). The aspartate stabilizes the positive charge that develops on the histidine. This mechanism of covalent catalysis involves the formation of a tetrahedral intermediate, which is often stabilized by an "oxyanion hole" within the active site. wikipedia.org

The phosphorylation and dephosphorylation of proteins, catalyzed by kinases and phosphatases, respectively, are fundamental control mechanisms for nearly all cellular processes. These reactions involve the nucleophilic attack on a phosphorus atom, akin to the hydrolysis reactions studied with simple phosphate esters. nih.gov The incorporation of biological molecules onto inorganic substrates for applications like biocatalysis and biosensing often involves phosphate groups to ensure compatibility and function. acs.orgmdpi.com

Phosphorylation Agent Functionality

Phosphorylation, the addition of a phosphoryl group (-PO₃²⁻) to a molecule, is a fundamental transformation in organic synthesis, crucial for the construction of biologically relevant molecules and materials. Dialkyl hydrogen phosphates can, in principle, serve as phosphorylating agents, although their reactivity is generally lower than more activated phosphorylating agents like phosphorus oxychloride or protected phosphoramidites.

The functionality of a dialkyl hydrogen phosphate, such as this compound, as a phosphorylation agent is predicated on the reactivity of its P-OH group. The lone pair of electrons on the hydroxyl oxygen can be activated to attack a nucleophile, or the entire phosphate group can be transferred to a substrate. However, the direct use of simple dialkyl hydrogen phosphates as phosphorylating agents in organic synthesis is not a common strategy due to the relatively low electrophilicity of the phosphorus atom and the poor leaving group ability of the hydroxyl group.

More typically, dialkyl hydrogen phosphates are components of catalytic systems or are used in the synthesis of more reactive phosphorylating species. For instance, in some synthetic methodologies, a dialkyl hydrogen phosphate might be activated in situ to facilitate the phosphorylation of an alcohol or other nucleophile. While specific examples detailing this compound in this role are scarce in the literature, the general reactivity pattern of dialkyl phosphates suggests its potential participation in such reactions, likely under conditions that enhance the electrophilicity of the phosphorus center.

Enzyme-Mediated Phosphate Transfer Reactions

In the realm of biochemistry, phosphate transfer reactions are ubiquitously catalyzed by enzymes with remarkable efficiency and specificity. nih.gov These reactions are fundamental to energy metabolism, signal transduction, and the synthesis of essential biomolecules. nih.gov Enzymes that catalyze these reactions, such as kinases and phosphatases, have highly evolved active sites that can bind both a phosphate donor and an acceptor, facilitating the transfer of a phosphoryl group. nih.govresearchgate.net

While adenosine (B11128) triphosphate (ATP) is the most common phosphate donor in biological systems, the fundamental chemistry involves the transfer of a phosphoryl group, a reaction in which a molecule like this compound could theoretically participate. However, there is no direct evidence in the scientific literature to suggest that this compound is a natural substrate or a catalyst in known enzyme-mediated phosphate transfer reactions.

Enzymatic catalysis of phosphate transfer involves a complex interplay of factors within the enzyme's active site, including:

Proximity and Orientation: Enzymes bring the phosphate donor and acceptor into close proximity and in the correct orientation for reaction.

Lewis Acid Catalysis: Metal ions, often magnesium (Mg²⁺), are frequently found in the active sites of kinases and play a crucial role in stabilizing the negative charges on the phosphate groups and enhancing the electrophilicity of the phosphorus atom.

General Acid-Base Catalysis: Amino acid residues in the active site can act as general acids or bases to protonate the leaving group or deprotonate the incoming nucleophile, thereby lowering the activation energy of the reaction. wikipedia.org

Given that this compound is a synthetic compound, it is not expected to be a natural substrate for enzymes. It is conceivable that it could act as a substrate mimic or an inhibitor for certain phosphatases or kinases, but such studies have not been prominently reported.

Dihydrogen Phosphate as a Catalyst in Biochemical Processes

The dihydrogen phosphate ion (H₂PO₄⁻) itself, or the phosphate group in a broader sense, is a critical component in many biochemical processes, often acting as a catalyst or a catalytic species. It is a key player in acid-base catalysis and can act as a proton shuttle in enzyme active sites.

The role of the phosphate moiety in catalysis is exemplified in numerous enzymatic reactions. For instance, the catalytic mechanism of some enzymes involves a phosphorylated intermediate, where a phosphate group from a donor like ATP is transferred to the enzyme before being subsequently transferred to the final substrate. Histidine residues in enzyme active sites can be transiently phosphorylated, acting as a phosphate shuttle. nih.gov

While this compound is not a simple dihydrogen phosphate, its acidic proton and the phosphate group are its key functional features. In non-aqueous or enzyme-mimicking systems, it could potentially function as a general acid catalyst. The pKa of the P-OH group in dialkyl hydrogen phosphates makes them moderately acidic, capable of protonating substrates and activating them towards nucleophilic attack.

For example, in synthetic organic chemistry, phosphoric acids are used as Brønsted acid catalysts for a variety of transformations. While more complex, sterically hindered phosphoric acids are often employed for enantioselective catalysis, the fundamental principle of proton donation is shared by simpler analogues like this compound.

Extraction and Separation Science Applications

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a principal technique where dipropyl hydrogen phosphate (B84403) can be employed. In this method, an aqueous solution containing target ions is mixed with an immiscible organic solvent containing the extractant. The dipropyl hydrogen phosphate selectively forms a complex with the target ions, transferring them from the aqueous phase to the organic phase.

While dialkyl phosphoric acids are known for metal extraction, specific data on the use of this compound for the direct recovery of inorganic acids like nitric or phosphoric acid from aqueous streams is limited in publicly available research. Some older literature notes that the activity of certain antibiotics in phosphoric acid solutions can be affected by the presence of this compound, but this does not constitute a deliberate extraction methodology. dtic.mil Generally, other organophosphorus extractants, such as the neutral extractant tributyl phosphate (TBP), are more commonly cited for inorganic acid recovery processes. bohrium.com

Acidic organophosphorus extractants are widely utilized for the extraction of heavy metals, including uranium and rare earth elements (lanthanides). mdpi.comwikipedia.org The mechanism typically involves a cation exchange process where the proton of the hydroxyl group in the dialkyl phosphoric acid is exchanged for a metal ion. These extractants often form dimeric structures in non-polar organic solvents through hydrogen bonding.

For uranium extraction from solutions containing sulfate (B86663) anions, a well-known process using the similar compound di(2-ethylhexyl)phosphoric acid (D2EHPA) involves the formation of a complex between the uranyl ion (UO₂²⁺) and two equivalents of the deprotonated D2EHPA dimer. wikipedia.org Given the structural similarity, this compound is expected to operate via a similar mechanism, although specific efficiency and selectivity data are not extensively documented. The extraction power and selectivity for different metals are influenced by factors such as the pH of the aqueous phase and the concentration of the extractant. mdpi.com

For lanthanide separations, the distribution ratio generally increases with the atomic number. wikipedia.org This allows for the selective separation of mixtures of rare earth elements by carefully controlling the extraction conditions. wikipedia.org

Aqueous Two-Phase Systems (ATPSs) for Separation Processes

There is currently no significant information available in scientific literature detailing the use of this compound as a primary component or extractant within aqueous two-phase systems (ATPS). ATPS separations typically rely on the phase separation induced by mixing polymers (like polyethylene (B3416737) glycol) with inorganic salts (such as dipotassium (B57713) hydrogen phosphate), a fundamentally different application of phosphate compounds.

Influence of Molecular Structure on Extraction Efficiency

The extraction performance of dialkyl phosphoric acids is critically dependent on their molecular structure, specifically the nature of the alkyl groups attached to the phosphate core. mdpi.com

Key structural factors influencing efficiency include:

Alkyl Chain Length: The length of the alkyl chain (the propyl groups in this case) primarily affects the extractant's hydrophobicity (oleophilicity). A longer chain increases solubility in organic diluents like kerosene (B1165875) and decreases its solubility in the aqueous phase, which is crucial for minimizing extractant loss. However, studies on similar organophosphorus extractants have shown that beyond a certain point, increasing the chain length has a minimal effect on the actual extraction ability for some metals. bohrium.comcas.cn

Alkyl Chain Branching: The degree of branching in the alkyl chains has a significant impact on extraction. Increased branching can introduce steric hindrance around the phosphorus center, which can lower the extraction efficiency but may also enhance selectivity between different metal ions. cas.cn this compound features straight-chain propyl groups, which would present less steric hindrance compared to branched isomers like di-isopropyl hydrogen phosphate.

Acidity (pKa): The structure of the alkyl group influences the electron density on the phosphate group, which in turn affects the acid dissociation constant (pKa). The pKa is a critical parameter in cation exchange extractions, as it determines the pH range over which the extractant can effectively release its proton and bind to metal ions. mdpi.com

Environmental Behavior and Biotransformation Pathways

Environmental Transport and Distribution Mechanisms

The transport and distribution of organophosphate esters (OPEs), including compounds like Dipropyl hydrogen phosphate (B84403), are influenced by their physicochemical properties. amazonaws.com Many OPEs are not chemically bound to the materials they are used in, leading to their gradual release into the environment over time. amazonaws.com Significant release pathways include the disposal of consumer products, wastewater treatment plant effluents, landfill leachate, and atmospheric deposition from the recycling of electronic waste. amazonaws.com

The interaction of phosphate compounds with environmental matrices like soil and sediment is a critical process influencing their mobility and bioavailability. Sorption, the adhesion of chemicals to the surface of particles, is a key mechanism.

Influence of Soil Composition : The composition of soil significantly impacts phosphate sorption. Soils rich in non-crystalline iron (Fe) and aluminum (Al) exhibit high phosphate sorption capacity. peerj.com For instance, a silandic Andosol, rich in active aluminum, showed over 90% phosphate sorption across a range of concentrations. peerj.com In contrast, soils where crystalline iron species are more dominant, such as vitric Andosols, also show significant sorption, though generally to a lesser extent. peerj.com

Role of Organic Matter : Soil organic matter (SOM) can influence the sorption of organophosphate compounds. hep.com.cn A positive correlation has been observed between the concentration of some organophosphate flame retardants (OPFRs) in soil and the SOM content. hep.com.cn

Impact of pH : The pH of the surrounding medium is a crucial factor. For phosphate, sorption onto iron oxides is a primary mechanism under acidic and neutral conditions. mdpi.com Under alkaline conditions, reactions with calcium (Ca), either free in solution or released from minerals, can lead to precipitation and enhanced retention. mdpi.complymouth.ac.uk

Types of Interactions : Sorption can occur through various mechanisms, including hydrogen bonding and electrostatic interactions. Hydrogen bonding involves an attraction between hydrogen atoms on the surface of a material and the organic compound. mdpi.com Electrostatic interactions occur between charged species; for instance, a positively charged sorbent will attract a negatively charged sorbate. mdpi.com The surface charge of the sorbent material, which is pH-dependent, plays a significant role in this process. mdpi.com

Table 1: Factors Influencing Sorption of Phosphate Compounds

| Factor | Description | Impact on Sorption |

|---|---|---|

| Soil Composition | The mineral and organic content of the soil. | High content of non-crystalline Fe and Al oxides increases sorption. peerj.com |

| Soil Organic Matter (SOM) | Decomposed organic material in soil. | Positive correlation with concentrations of some OPFRs. hep.com.cn |

| pH | The acidity or alkalinity of the soil or water. | Influences surface charge and the formation of mineral complexes. mdpi.commdpi.com |

| Interactions | The types of chemical bonds formed. | Hydrogen bonding and electrostatic forces are key mechanisms. mdpi.com |

The mobility of phosphate compounds in soil and water is inversely related to their sorption. Compounds that sorb strongly to soil particles are less mobile and less likely to leach into groundwater.

Leaching Potential : The mobility of OPEs in the environment varies considerably. Some, like trimethyl phosphate, are very mobile and can be transported over long distances in water, potentially reaching groundwater. amazonaws.com Others, which are more hydrophobic, tend to adsorb to soil and sediment, limiting their movement. amazonaws.com

Factors Affecting Mobility : The low sorption of some phosphate compounds, such as diphenyl phosphate (DPP), onto both clay-rich and sandy sediments suggests that their transport in groundwater could be rapid. researchgate.net The concentration of phosphorus is typically lowest in the soil solution, which is the most mobile fraction. agriculturejournals.cz

Transformation and Transport : Once in the soil, OPEs can undergo various transformations that affect their mobility. nih.gov Vertical migration through the soil profile can pose a risk to deeper soil layers and groundwater. nih.gov Rivers are a primary means of transporting OPEs from land to marine environments. mdpi.com

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms.

Microbial Degradation : Microorganisms play a crucial role in the degradation of OPEs in soil and activated sludge. hep.com.cnresearchgate.net Studies have shown that microbial activity can significantly enhance the removal of these compounds compared to abiotic processes alone. hep.com.cn

Metabolic Pathways : The biotransformation of organophosphate triesters often involves metabolism into diesters and monoesters. mdpi.com For instance, tris(2-ethylhexyl) phosphate (TEHP) can be metabolized to di(2-ethylhexyl) phosphate (DEHP) and mono(2-ethylhexyl) phosphate (MEHP). mdpi.com Similarly, tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is metabolized to bis(1,3-dichloro-2-propyl) phosphate. mdpi.com

Influence of Molecular Structure : The rate of biodegradation can be influenced by the molecular structure of the OPE. Chlorinated OPEs are often more resistant to biodegradation than their non-chlorinated counterparts. hep.com.cn

Microbial Degradation Studies

Microbial activity is a primary driver in the environmental degradation of organophosphate esters. The principal mechanism for the breakdown of OPEs by microorganisms is through enzymatic hydrolysis. This process involves the cleavage of the P-O-alkyl or P-O-aryl bonds, which is widely considered the most critical step in their detoxification acs.org.

Studies on various organophosphorus compounds have demonstrated that bacteria, in particular, play a pivotal role in their degradation researchgate.net. For instance, research on nonhalogenated OPEs has shown that aerobic sludge cultures can effectively degrade compounds like tris(2-butoxyethyl) phosphate (TBOEP) and tris(n-butyl) phosphate (TNBP) d-nb.info. The primary transformation products identified in these studies are di-alkyl phosphates (DAPs), indicating that hydrolysis is a key biodegradation pathway d-nb.info. This suggests that tripropyl phosphate, a precursor to dipropyl hydrogen phosphate, would similarly undergo hydrolysis to form this compound.

Further degradation of dialkyl phosphates can occur, although they are often more persistent than their parent triester compounds. Some bacterial strains have been shown to utilize certain organophosphates as a source of phosphorus, particularly in phosphate-limited environments asm.org. The enzymes responsible for this degradation often include phosphotriesterases and phosphodiesterases, which catalyze the hydrolytic cleavage of the ester bonds nih.govnih.gov. While specific enzymes for this compound have not been identified, it is plausible that similar enzymatic systems are involved in its breakdown. The degradation process would likely proceed through the cleavage of one of the propyl groups to form monopropyl hydrogen phosphate, and ultimately, inorganic phosphate.

The table below outlines the probable microbial degradation pathway of this compound based on studies of analogous compounds.

| Parent Compound | Primary Degradation Product | Secondary Degradation Product | Key Microbial Process | Relevant Microbial Genera (from related studies) |

| Tripropyl Phosphate | This compound | Monopropyl hydrogen phosphate | Hydrolysis | Pseudomonas, Sphingobium, Klebsiella d-nb.infoasm.orgnih.gov |

| This compound | Monopropyl hydrogen phosphate | Orthophosphate | Hydrolysis (Dealkylation) | Likely similar to those degrading other dialkyl phosphates |

This table is illustrative and based on the degradation patterns of other organophosphate esters.

Phytotransformation and Soil Animal-Mediated Metabolism

The uptake and transformation of OPEs by plants (phytotransformation) and soil organisms contribute significantly to their removal from the environment.

Phytotransformation:

Plants can absorb OPEs from the soil and water, where they can be metabolized. Research on white lupin and wheat has demonstrated that these plants can hydrolyze OPEs like triphenyl phosphate (TPHP) and tri-n-butyl phosphate (TnBP) nih.gov. A key finding from these studies is that phosphorus deficiency in plants can accelerate the hydrolysis of OPEs. This is attributed to the increased production of acid phosphatases (ACPs), enzymes that have been shown to be instrumental in the hydrolysis of OPEs nih.gov.

Given these findings, it is expected that plants can also metabolize this compound. The process would likely involve enzymatic hydrolysis, similar to that observed in microbes, leading to the formation of monopropyl hydrogen phosphate and inorganic phosphate, which can then be assimilated by the plant.

Soil Animal-Mediated Metabolism:

Soil-dwelling invertebrates, such as earthworms, can also contribute to the metabolism of OPEs. While direct studies on this compound in soil fauna are not available, research on other OPEs provides a framework for understanding its likely fate. For instance, earthworms have been shown to metabolize TPHP through processes like oxidative hydroxylation and hydrolysis mdpi.com. The primary metabolites of OPEs in such organisms are often the corresponding dialkyl and monoalkyl phosphates. Therefore, if soil animals were to ingest soil contaminated with this compound, it is probable that their metabolic processes would further break it down into simpler, less toxic compounds.

The following table summarizes the expected biotransformation of this compound in plants and soil animals, based on existing research on similar compounds.

| Organism Type | Potential Uptake Route | Primary Metabolic Pathway | Expected Metabolites | Influencing Factors |

| Plants | Root uptake from soil/water | Enzymatic Hydrolysis (Acid Phosphatases) | Monopropyl hydrogen phosphate, Orthophosphate | Phosphorus availability in the soil nih.gov |

| Soil Animals (e.g., earthworms) | Ingestion of contaminated soil | Enzymatic Hydrolysis/Oxidation | Monopropyl hydrogen phosphate, Orthophosphate | Bioavailability of the compound in soil |

This table is illustrative and based on the metabolic patterns of other organophosphate esters in plants and soil animals.

Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and analysis of non-volatile compounds like Dipropyl hydrogen phosphate (B84403). The principle of HPLC involves the separation of components in a mixture as they are passed through a column containing a stationary phase, propelled by a liquid mobile phase under high pressure. For dialkyl phosphates, including Dipropyl hydrogen phosphate, Reverse-Phase HPLC (RP-HPLC) is the most common mode of separation.

In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), while the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention of this compound is governed by its hydrophobic interactions with the stationary phase.

Optimization of an RP-HPLC method for this compound would involve several key steps:

Column Selection : C8 and C18 columns are widely used for the analysis of organophosphate metabolites nih.gov. The choice between them depends on the desired retention and selectivity.

Mobile Phase Composition : The ratio of the aqueous buffer to the organic modifier is a critical parameter. A higher percentage of the organic solvent generally leads to shorter retention times. Phosphate buffers are commonly used to control the pH of the mobile phase, which is crucial for maintaining the consistent ionization state of an acidic compound like this compound and achieving reproducible retention times and symmetric peak shapes jddtonline.inforesearchgate.net.

Ion-Pairing Agents : Due to the high polarity and anionic nature of phosphate esters, their retention on a non-polar stationary phase can be weak. To overcome this, an ion-pairing agent, such as tetrabutylammonium, can be added to the mobile phase. This agent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the RP column longdom.orgresearchgate.net.

Flow Rate and Temperature : Adjusting the flow rate and column temperature can influence the analysis time and separation efficiency.

While specific optimized conditions for this compound are not extensively documented in publicly available literature, the general parameters for similar dialkyl phosphates provide a clear guideline for method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and substantially faster analysis times compared to conventional HPLC.

UPLC, frequently coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for detecting trace levels of organophosphate metabolites in complex matrices like urine researchgate.netnih.gov. Although detailed applications focusing solely on this compound are limited, it is often included in multi-analyte methods for dialkyl phosphates. The advantages of UPLC for this application include:

High Throughput : The reduced run times allow for the analysis of a large number of samples in a shorter period, which is beneficial for large-scale research studies nih.gov.

Enhanced Sensitivity : The sharper and narrower peaks generated by UPLC lead to higher signal-to-noise ratios, improving detection limits nih.gov.

Improved Resolution : UPLC provides superior separation of closely eluting compounds, which is crucial when analyzing complex mixtures of metabolites.

A typical UPLC system for this compound analysis would use a sub-2 µm particle column (e.g., BEH C18) with a gradient elution program involving an aqueous buffer and an organic solvent like acetonitrile nih.gov.

Spectrometric Techniques for Quantification and Characterization

Spectrometric methods, particularly mass spectrometry (MS), are indispensable for the definitive quantification and structural characterization of this compound. When coupled with a chromatographic system like HPLC or UPLC, MS provides unparalleled selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice for analyzing organophosphate metabolites nih.govnih.govmdpi.com. The process involves:

Ionization : After eluting from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for polar molecules like this compound, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻ uni.lu.

Mass Analysis : In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion (the [M-H]⁻ ion of this compound) is selected in the first quadrupole.

Fragmentation : The selected precursor ion is fragmented by collision-induced dissociation (CID) in the second quadrupole (collision cell).

Detection : Specific product ions resulting from the fragmentation are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 181.06352 | 139.6 |

| [M+H]⁺ | 183.07808 | 141.9 |

| [M+Na]⁺ | 205.06002 | 148.8 |

| [M+NH₄]⁺ | 200.10462 | 161.9 |

Data sourced from predictive models, providing theoretical values for mass spectrometry analysis. uni.lu

Method Validation Protocols (Accuracy, Precision, Linearity, Robustness)

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must be thoroughly validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). The key validation parameters include:

Accuracy : This assesses the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations of this compound (spiked samples) and calculating the percentage recovery. For similar organophosphate metabolites, methods have demonstrated recoveries in the range of 90–113% nih.gov.

Precision : This measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) of replicate measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Validated methods for related compounds show inter-day imprecision of 2–8% RSD nih.gov.

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99.

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). This provides an indication of its reliability during normal usage.

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For organophosphate metabolites analyzed by UPLC-MS/MS, LOQs can be in the low ng/mL range researchgate.netnih.gov.

The table below illustrates typical validation parameters for HPLC-based methods for organophosphate metabolites, which would be analogous to the targets for a validated this compound method.

| Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound |

|---|---|---|

| Accuracy (% Recovery) | 90-110% | 90–113% nih.gov |

| Precision (% RSD) | <15% | 2–8% (inter-day) nih.gov |

| Linearity (r²) | ≥0.99 | >0.99 nih.gov |

| Limit of Quantification (LOQ) | Defined based on study needs | 0.05 to 0.16 ng/mL nih.gov |

Note: The example findings are from a study on various organophosphate metabolites and serve as a reference for the performance expected from a validated method. nih.gov

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes for Advanced Derivatives

The development of novel synthetic methodologies is paramount to unlocking the full potential of dipropyl hydrogen phosphate (B84403). Current research is focused on creating more advanced and functionalized derivatives with tailored properties.

One promising approach involves the synthesis of derivatives containing additional functional groups. For instance, new 4-halo functionalized 2,6-diisopropyl phenyl phosphates have been synthesized in a two-step process starting from the corresponding 4-halophenols. researchgate.net These compounds serve as precursors for more complex molecular architectures. researchgate.net Similarly, sterically hindered derivatives like 2,6-di-tert-butylphenyl phosphate have been prepared through a two-step reaction involving the corresponding lithium or sodium salt with phosphorus oxychloride, followed by controlled hydrolysis. researchgate.net

Another area of exploration is the development of prodrugs, known as ProTides, which can enhance the therapeutic potential of nucleoside-based drugs. cardiff.ac.uk While significant progress has been made, the synthesis of these complex molecules, especially as single diastereoisomers, remains a challenge. cardiff.ac.uk Future research will likely focus on developing more efficient and stereoselective synthetic routes to access these valuable compounds. cardiff.ac.uk The synthesis of hypodiphosphoric acid esters and diphosphine dioxides also presents a frontier for creating novel phosphorus-phosphorus bonds, with methods including reduction, electrophile-nucleophile reactions, and radical dimerization being explored. mdpi.com